molecular formula C27H44O3 B051453 Tigogenin CAS No. 77-60-1

Tigogenin

货号: B051453
CAS 编号: 77-60-1
分子量: 416.6 g/mol
InChI 键: GMBQZIIUCVWOCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tigogenin is a steroidal sapogenin with the molecular formula C₂₇H₄₄O₃ and a molecular weight of 416.6365 g/mol . It belongs to the 5α-spirostane class, characterized by a 3β-hydroxyl group and a (25R)-configuration in its spirostan backbone . Naturally occurring in plants such as Agave sisalana, Digitalis cariensis, and Fenugreek (Trigonella foenum-graecum), this compound is typically obtained via acid hydrolysis or microbial biotransformation of steroidal saponins . It exhibits diverse pharmacological activities, including antifungal, anti-inflammatory, and anti-diabetic properties, and serves as a precursor for synthesizing steroidal drugs like demissidine analogs .

作用机制

Target of Action

Tigogenin is a steroidal sapogenin . It has been found to increase the proliferation rate of, as well as mRNA levels of genes encoding the osteoblastic differentiation markers Cbfa1, collagen type I, and osteocalcin in mouse bone marrow stromal cells (BMSCs) .

Mode of Action

This compound interacts with its targets to exert its biological effects. For instance, this compound derivatives bearing saccharide chains showed greatly enhanced antitumor activities in several cancer cell lines . The configuration of glycosidic bonds was found to be important for cytotoxicity . .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block the cell cycle . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for understanding its bioavailability. An in silico ADME study was performed to predict the pharmacokinetic profile of synthesized this compound compounds . .

Result of Action

This compound has been found to have significant antiproliferative effects on different types of cancer cells . It induces apoptosis, which is caspase-3 dependent, with a fall of mitochondrial membrane potential, nuclear localization of apoptosis-inducing factor (AIF), and poly (ADP-ribose) polymerase cleavage . This compound also induces p53 activation and cell cycle arrest in the different cell lines studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a bacterial strain isolated from the soil in a karst area of Guilin, China, was used for the biotransformation of steroidal saponins in sisal to this compound . This suggests that environmental factors such as temperature, pH, and substrate concentration can influence the production and action of this compound .

生化分析

Biochemical Properties

Tigogenin interacts with various biomolecules in biochemical reactions. It is a precursor in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .

Cellular Effects

This compound has shown significant antiproliferative effects on different types of cancer cells . It has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block cell cycle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit uric acid re-absorption via URAT1, a protein involved in regulating uric acid levels in the body . Additionally, it has been shown to promote the expression of ABCG2, a transporter protein that plays a role in the efflux of various molecules across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study found that under optimized conditions of temperature (30°C), pH (6), time (5 days), and substrate concentration (5 mg/mL), a maximum this compound yield of 26.7 mg/g was achieved .

Metabolic Pathways

This compound is involved in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .

生物活性

Tigogenin, a steroid sapogenin derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anti-tumor, immunomodulatory, and hypolipidemic effects, supported by data tables and relevant research findings.

Chemical Structure and Sources

This compound is a member of the spirostane class of steroid sapogenins. It is primarily extracted from plants such as Agave species and Dioscorea species. Its chemical structure contributes to its biological activity, influencing interactions with various biological targets.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of this compound and its derivatives. A notable investigation synthesized several this compound derivatives and evaluated their antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PC-3 (prostate cancer) cells.

Research Findings

  • This compound Derivatives : Among the synthesized compounds, a derivative known as 2c (l-serine derivative of this compound) exhibited significant anti-cancer activity with an IC50 value of 1.5 μM against MCF-7 cells. This compound induced apoptosis via caspase-3/7 activation .
  • Mechanism of Action : The study indicated that certain derivatives could modulate cytokine expression in immune cells, enhancing anti-inflammatory responses while inhibiting pro-inflammatory cytokines like IL-1 and TNF-α .
CompoundIC50 (μM)Cancer Cell LineMechanism
2c1.5MCF-7Apoptosis induction via caspase activation
4c-THP-1 cellsAnti-inflammatory cytokine expression

Immunomodulatory Effects

This compound has been shown to possess immunomodulatory properties, which are crucial for its therapeutic potential in inflammatory diseases. Studies have reported that certain this compound derivatives can enhance the expression of anti-inflammatory cytokines while suppressing pro-inflammatory markers.

Case Study: Cytokine Modulation

In a study examining the immunomodulatory effects of this compound derivatives:

  • Compounds 4c and 16a were found to significantly stimulate IL-10 expression in THP-1 cells after lipopolysaccharide (LPS) stimulation, indicating a shift towards an anti-inflammatory profile .

Hypolipidemic Activity

This compound's impact on lipid metabolism has also been investigated. Research indicates that it may help lower plasma lipid levels, contributing to cardiovascular health.

Study Overview

A clinical study evaluated the effects of this compound on hyperlipidemic patients:

  • Treatment Protocol : Patients received dietary supplements containing fenugreek extracts rich in this compound.
  • Results : Statistically significant reductions in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) were observed after two months of treatment.
ParameterDay 0 (mg/dl)Day 60 (mg/dl)Difference (mg/dl)P-value
Total Cholesterol271.87 ± 1.04255.77 ± 2.7716.10<0.001
Triglycerides216.09 ± 2.43196.08 ± 2.4520.01<0.001
LDL Cholesterol179.65 ± 2.87162.06 ± 2.5117.59<0.001

科学研究应用

Pharmacological Applications

Tigogenin exhibits significant pharmacological properties, particularly in the treatment of various health conditions.

Anti-inflammatory and Apoptotic Effects

Research indicates that this compound induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes. This process is characterized by DNA fragmentation and is mediated through the activation of the p38 MAPK pathway, without affecting the JNK and ERK pathways. The compound demonstrates a higher efficacy compared to other saponins like hecogenin in this context .

Uric Acid Regulation

This compound has been shown to significantly inhibit uric acid reabsorption via the URAT1 transporter, enhancing uric acid excretion. This property suggests potential applications in managing conditions like gout and hyperuricemia .

Hypercholesterolemia Treatment

This compound-cellobioside formulations have been patented for treating hypercholesterolemia and arteriosclerosis. These formulations leverage this compound's ability to modulate lipid metabolism effectively .

Synthesis Pathways

The synthesis of derivatives from this compound has been explored extensively. A notable study describes a five-step transformation process that converts this compound into demissidine analogues, which are relevant in synthesizing solanidane alkaloids. This synthetic route involves oxidation and reduction steps that yield compounds with potential pharmaceutical applications .

Case Studies

Several studies underscore the therapeutic efficacy of this compound:

Rheumatoid Arthritis Study

In vitro studies demonstrated that this compound effectively induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes, leading to a significant reduction in cell viability and inflammation markers. This finding supports its potential as a therapeutic agent for rheumatoid arthritis .

Uric Acid Excretion Study

A controlled study showed that administration of this compound resulted in increased uric acid excretion in animal models, indicating its role as a potential treatment for gout by preventing uric acid accumulation .

Summary Table of Applications

Application AreaMechanism/EffectReference
Anti-inflammatoryInduces apoptosis in RA fibroblasts
Uric Acid RegulationInhibits URAT1, increases uric acid excretion
HypercholesterolemiaThis compound-cellobioside formulation
Synthesis of DerivativesConversion to demissidine analogues

常见问题

Q. Basic: What are the primary structural characteristics of tigogenin, and how do they influence its biological activity?

Answer: this compound is a steroidal sapogenin with a tetracyclic cyclopentanophenanthrene backbone. Key structural features include the absence of a Δ5 double bond and a hydroxyl group at the C-3 position (unlike diosgenin, which has a Δ5 bond). These structural attributes determine its binding affinity to receptors like the androgen receptor (AR) and its resistance to biotransformation in microbial systems. For example, the lack of Δ5 and 3-OH groups in this compound prevents hydroxylation by Cunninghamella species, limiting its metabolic conversion . Comparative molecular analyses (e.g., NMR, X-ray crystallography) are critical for elucidating structure-activity relationships .

Q. Basic: What experimental methodologies are recommended for the initial identification and quantification of this compound in plant extracts?

Answer: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) is the gold standard for identifying and quantifying this compound in complex matrices. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) are cost-effective alternatives for preliminary screening. For example, UHPLC-Q-TOF/MS achieved ~60% accuracy in quantifying this compound in Tribulus terrestris extracts .

Q. Advanced: How can researchers design molecular docking studies to evaluate this compound's interaction with the androgen receptor (AR)?

Answer:

Software Selection: Use tools like AutoDock Vina, Hex 8.0.0, or Schrödinger Suite for docking simulations. PyRx is recommended for ligand optimization (e.g., energy minimization of this compound’s 3D structure) .

Parameterization: Focus on binding energy (ΔG) and hydrogen bond/van der Waals interactions. This compound’s lower binding energy (-264 kcal/mol vs. diosgenin’s -249 kcal/mol) suggests stronger AR affinity .

Validation: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability. Stable RMSD values (e.g., 0.53 nm for AR-tigogenin over 50 ns) confirm robust binding .

Q. Advanced: What strategies are effective in resolving contradictions between in vitro binding affinity data and in vivo pharmacological outcomes for this compound?

Answer:

  • Model Systems: Use ex vivo models (e.g., adipocyte differentiation assays) to bridge in vitro AR binding and in vivo lipid-lowering effects. For instance, this compound reduced lipid accumulation in diabetic mice despite moderate in vitro AR affinity .
  • Dose-Response Studies: Correlate pharmacokinetic parameters (e.g., bioavailability) with efficacy.
  • Pathway Analysis: Employ transcriptomics (RNA-seq) to identify off-target pathways (e.g., PPAR-γ modulation) that explain discrepancies .

Q. Advanced: How do structural modifications (e.g., hydroxylation, saturation) of this compound impact its biotransformation and bioactivity?

Answer:

  • Δ5 Saturation: this compound’s 5,6-dihydro structure prevents hydroxylation by Cunninghamella echinulata, unlike diosgenin. Feeding experiments with Δ5-saturated analogs show no metabolic products .
  • C-3 Substitution: Acetylation at C-3 reduces metabolic stability, generating polar derivatives in C. versicolor cultures. This modification alters binding to AR’s ligand-binding domain (LBD) .
  • Methodology: Use microbial biotransformation assays with TLC/MS monitoring to track structural modifications .

Q. Advanced: What computational and experimental approaches are optimal for validating this compound’s potential as a phytocontraceptive agent?

Answer:

  • Computational: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with MD simulations to predict ligand-receptor stability. This compound’s strategic positioning in AR’s LBD (5 van der Waals interactions vs. diosgenin’s 11) enhances its contraceptive potential .
  • Experimental: Conduct in vivo spermatogenesis assays in rodent models, measuring sperm count and motility post-treatment. Pair with immunohistochemistry to assess AR pathway downregulation .

Q. Basic: What are the key challenges in isolating high-purity this compound from natural sources, and how can they be addressed?

Answer: Challenges include co-extraction with structurally similar sapogenins (e.g., diosgenin) and low yields (<2% in most plants). Solutions:

  • Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) for separation.
  • Crystallization: Optimize solvent systems (e.g., methanol-chloroform) for recrystallization .

Q. Advanced: How can researchers reconcile conflicting data on this compound’s role in adipogenesis regulation across studies?

Answer:

  • Contextual Factors: Account for cell type-specific responses (e.g., murine 3T3-L1 vs. human adipocytes).
  • Dose Optimization: this compound inhibits adipogenesis at 10 µM but may promote lipid accumulation at higher doses (>50 µM) .
  • Mechanistic Studies: Use RNA interference (siRNA) to silence AR or PPAR-γ in adipocytes, clarifying pathway dominance .

相似化合物的比较

Structural and Functional Differences

Tigogenin is structurally and functionally distinct from other steroidal sapogenins. Key comparisons include:

Compound Core Structure Key Functional Groups Biological Activities Applications
This compound 5α-spirostan-3β-ol (25R) 3β-OH, 25R configuration Antifungal , anti-inflammatory , cholinesterase inhibition (weak) Drug synthesis, antifungal agents
Diosgenin Δ⁵-3β-OH spirostane 3β-OH, Δ⁵ double bond Anti-tumor , precursor for steroid hormones Commercial steroid production
Hecogenin 12-keto-5α-spirostan 3β-OH, 12-keto group Anti-inflammatory Synthesis of this compound
Smilagenin 5β-spirostan-3β-ol 3β-OH, 5β configuration Cholinesterase inhibition Neuroprotective agents
Sarsasapogenin 5β-spirostan-3β-ol 3β-OH, 5β configuration Antioxidant, anti-diabetic Nutraceuticals, traditional medicine

Key Observations :

  • Stereochemical Variations : this compound’s 5α-spirostan and 25R configuration distinguish it from 5β-spirostans like smilagenin and sarsasapogenin. These differences influence membrane permeability and receptor binding .
  • Antifungal Activity : this compound’s β-face C-3 hydroxyl group enhances activity against Candida glabrata (MIC >62 µg/mL) and Aspergillus fumigatus (MIC 16 µg/mL), outperforming structurally similar spirostane analogs lacking this group .
  • Synthetic Utility: this compound is a versatile substrate for synthesizing derivatives like 5α-pregnanolone hydrazones, which exhibit cytotoxicity, whereas diosgenin is preferred for industrial steroid synthesis due to its Δ⁵ unsaturation .

Pharmacological Profiles

  • Cholinesterase Inhibition : Smilagenin shows stronger inhibition of butyrylcholinesterase (BChE) than this compound, attributed to its 5β configuration enhancing enzyme interaction .
  • Anti-inflammatory Effects : Both this compound and diosgenin reduce inflammation, but this compound’s C-3 hydroxyl and rigid 5α-spirostan backbone confer higher selectivity in modulating NF-κB pathways .

Research Findings and Data Tables

Table 1: Antifungal Activity of this compound vs. Analogs (MIC, µg/mL)

Organism This compound Compound 7 (No C-3 OH)
C. glabrata >62 >250
A. fumigatus 16 >250

Table 2: Production Yields of this compound vs. Diosgenin

Method This compound Yield (mg/g) Diosgenin Yield (mg/g)
Acid hydrolysis 41.5 N/A
Biotransformation 26.7 35–50

准备方法

Property Value
Molecular FormulaC27H44O3\text{C}_{27}\text{H}_{44}\text{O}_3
Molecular Weight416.64 g/mol
Melting Point202–204°C
Optical Activity (α\alpha)68-68^\circ (c=0.8g/100ml, CHCl₃)
Density1.0362 (estimate)
Boiling Point474.91°C (estimate)

Chemical Synthesis of Tigogenin

Tritium-Labeling for Pharmacological Studies

Tritium-labeled this compound (3H^3\text{H}-tigogenin) is synthesized via low-pressure hydrogenation of diosgenin using 3H^3\text{H}-gas, followed by chromatographic purification. This method, yielding radiolabeled compounds, facilitates metabolic and pharmacokinetic studies . Silica gel column chromatography (benzene:ethyl acetate, 8:2 v/v) and thin-layer chromatography (TLC) are employed to isolate 3H^3\text{H}-tigogenin from diosgenin and esmilagenin byproducts .

Synthetic Derivatives and Epimerization

While direct synthesis of this compound is less common, its derivatives, such as demissidine, are synthesized from this compound acetate in four steps. A key step involves C25 epimerization of lactam intermediates via enolate formation or umpolung transformations . This approach highlights the configurability of this compound’s stereogenic centers for alkaloid synthesis .

Acid Hydrolysis of Steroidal Saponins

Conventional Acidic Extraction

This compound is traditionally extracted from sisal saponins using hydrochloric acid (HCl) hydrolysis. Optimal conditions include:

  • Acid Concentration : 2–4 M HCl

  • Temperature : 80–90°C

  • Reaction Time : 3–5 hours .

Post-hydrolysis, the mixture is neutralized with NaOH, and this compound is extracted using petroleum ether. This method yields ~20 mg/g but generates toxic byproducts and requires extensive solvent use .

Microbial Biotransformation: A Sustainable Alternative

Strain Isolation and Optimization

A novel bacterial strain (ZG-21) isolated from Guilin’s karst soils degrades sisal saponins into this compound with 26.7 mg/g yield under optimized conditions :

Parameter Optimal Condition
Temperature30°C
pH6.0
Fermentation Time5 days
Substrate Concentration5 mg/mL

The process utilizes sisal residue supernatants as nutrient sources, reducing production costs .

Comparative Efficiency

Biotransformation outperforms acid hydrolysis in sustainability, avoiding hazardous solvents and enabling higher purity. However, it requires longer incubation periods (~5 days vs. 5 hours for acid hydrolysis) .

Purification and Characterization Techniques

Column Chromatography

Crude extracts are purified using silica gel columns (200–300 mesh) with chloroform:methanol:water (80:20:5 v/v/v) eluents. Fractions are collected and lyophilized, achieving >95% purity .

Analytical Validation

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) and nuclear magnetic resonance (NMR) spectroscopy confirm this compound’s identity and purity .

Comparative Analysis of Preparation Methods

Method Yield Time Sustainability
Acid Hydrolysis20 mg/g3–5 hoursLow (toxic waste)
Microbial Biotransformation26.7 mg/g5 daysHigh
Chemical SynthesisVariableDays–weeksModerate

Biotransformation emerges as the most eco-friendly method, though chemical synthesis remains vital for isotopic labeling .

属性

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-60-1, 470-01-9, 470-03-1, 126-19-2
Record name Tigogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sarsasapogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tigogenin
Tigogenin
Tigogenin
Tigogenin
Tigogenin
Tigogenin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。